molecular formula C20H30O5 B14095444 6,20-Epoxylathyrol

6,20-Epoxylathyrol

Cat. No.: B14095444
M. Wt: 350.4 g/mol
InChI Key: VEFQDSXSELSHMX-UHFFFAOYSA-N
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Description

The compound (1aR,2E,4aR,6S,7S,7aR,8S,9R,11aS)-1a,4a,5,6,7,7a,8,10,11,11a-Decahydro-4a,7,8-trihydroxy-1,1,3,6-tetramethylspiro[9H-cyclopenta[a]cyclopropa[f]cycloundecene-9,2’-oxiran]-4(1H)-one is a complex organic molecule with a unique structure. This compound features multiple chiral centers, hydroxyl groups, and a spiro-oxirane ring, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]cyclopropa[f]cycloundecene core, the introduction of hydroxyl groups, and the formation of the spiro-oxirane ring. Common synthetic routes may involve:

    Formation of the Core Structure: This can be achieved through cycloaddition reactions, such as Diels-Alder reactions, followed by ring-closing metathesis.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through selective oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

    Formation of the Spiro-Oxirane Ring: This step may involve the use of epoxidation reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Osmium tetroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Diols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the spiro-oxirane ring play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and covalent bonds with target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bioplastics: Polymers derived from renewable resources with similar structural features.

Uniqueness

This compound is unique due to its complex structure, multiple chiral centers, and the presence of a spiro-oxirane ring

Properties

IUPAC Name

1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-10-7-13-12(18(13,3)4)5-6-19(9-25-19)17(23)14-15(21)11(2)8-20(14,24)16(10)22/h7,11-15,17,21,23-24H,5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFQDSXSELSHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1O)C(C3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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